N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 898411-32-0
VCID: VC11895930
InChI: InChI=1S/C15H17N3O3/c1-2-16-14(20)15(21)17-11-6-9-4-3-5-18-12(19)8-10(7-11)13(9)18/h6-7H,2-5,8H2,1H3,(H,16,20)(H,17,21)
SMILES: CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol

N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

CAS No.: 898411-32-0

Cat. No.: VC11895930

Molecular Formula: C15H17N3O3

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide - 898411-32-0

Specification

CAS No. 898411-32-0
Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
IUPAC Name N-ethyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Standard InChI InChI=1S/C15H17N3O3/c1-2-16-14(20)15(21)17-11-6-9-4-3-5-18-12(19)8-10(7-11)13(9)18/h6-7H,2-5,8H2,1H3,(H,16,20)(H,17,21)
Standard InChI Key DUXCNTAJPMHOPY-UHFFFAOYSA-N
SMILES CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Canonical SMILES CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2

Introduction

Synthesis and Characterization

The synthesis of compounds in the azatricyclo family often involves multi-step processes that require precise control over reaction conditions such as temperature, solvent choice, and catalysts. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds.

Synthesis StepDescription
Initial ReactantsTypically involve starting materials with nitrogen and carbon skeletons that can form the tricyclic structure.
Reaction ConditionsControlled temperatures, specific solvents, and catalysts are used to facilitate cyclization and amide formation.
Analytical TechniquesNMR and mass spectrometry are used to verify the structure and purity.

Potential Applications

Compounds within the azatricyclo family are of interest in both chemical and biological research due to their potential pharmacological properties. They may exhibit activity as enzyme inhibitors or receptor ligands, although specific applications for N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide would require further investigation.

Potential ApplicationDescription
Pharmacological EffectsMay interact with biological targets such as enzymes or receptors.
Drug DevelopmentCould be explored for therapeutic effects based on its structural complexity.
Biochemical StudiesUseful in understanding biochemical pathways and interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator